![molecular formula C13H10N2O3 B2715303 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid CAS No. 72733-84-7](/img/structure/B2715303.png)
3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid
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Description
3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O3 and a molecular weight of 242.23 .
Molecular Structure Analysis
The molecular structure of 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is characterized by its molecular formula C13H10N2O3 . A related compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid, has been found to have an orthorhombic crystal structure .Scientific Research Applications
Crystallography and Structural Analysis
The study by Lemmerer and Bourne (2012) discusses the co-crystal formation involving benzoic acid and derivatives that assemble into chains and extended ribbons through hydrogen bonding, highlighting the structural intricacies of such molecular assemblies (Lemmerer & Bourne, 2012).
Photophysical Properties and Luminescence
Sivakumar et al. (2011) prepared aromatic carboxylic acids, replacing hydroxyl hydrogens of 3,5-dihydroxy benzoic acid, to support a series of lanthanide coordination compounds, demonstrating their photophysical properties and luminescence efficiencies, which are crucial for understanding the interaction between organic ligands and metal ions (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Coordination Chemistry and Metal-Organic Frameworks
Tzimopoulos et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, exploring their coordination to metal centers and effects on photophysical properties and ligand interactions, which adds to the understanding of their potential applications in material science and catalysis (Tzimopoulos et al., 2010).
Corrosion Inhibition
El Hajjaji et al. (2018) synthesized pyridine and benzoic acid derivatives with pyrazole moieties evaluated as corrosion inhibitors for mild steel, showcasing the potential industrial applications of these compounds in protecting metals from corrosion (El Hajjaji et al., 2018).
Gas Separation and Adsorption
Ma et al. (2020) synthesized an amino-decorated porous metal-organic framework that shows efficient CO2/N2 and C2 hydrocarbon/CH4 selectivity, along with high iodine adsorption, indicating its potential for gas separation and environmental cleanup applications (Ma et al., 2020).
properties
IUPAC Name |
3-(pyridine-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(10-4-2-6-14-8-10)15-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXHGRCNSBEEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid | |
CAS RN |
72733-84-7 |
Source
|
Record name | 3-(pyridine-3-amido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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